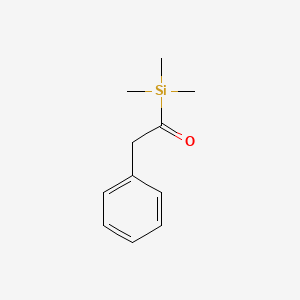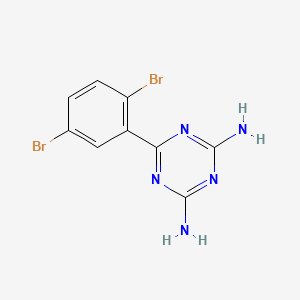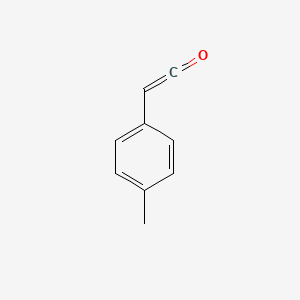
2-(4-Methylphenyl)ethen-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Methylphenyl)ethenone, also known as 4’-Methylacetophenone, is an organic compound with the molecular formula C9H10O. It is a derivative of acetophenone, where a methyl group is substituted at the para position of the phenyl ring. This compound is commonly used in organic synthesis and has various applications in scientific research and industry .
准备方法
Synthetic Routes and Reaction Conditions
2-(4-Methylphenyl)ethenone can be synthesized through several methods. One common method involves the Friedel-Crafts acylation of toluene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:
C6H5CH3+CH3COClAlCl3C6H4(CH3)COCH3+HCl
Industrial Production Methods
In industrial settings, the production of 2-(4-Methylphenyl)ethenone often involves the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of green chemistry approaches, such as biocatalysis with Saccharomyces cerevisiae and natural deep eutectic solvents, has also been explored to produce chiral building blocks from acetophenone derivatives .
化学反应分析
Types of Reactions
2-(4-Methylphenyl)ethenone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-methylbenzoic acid.
Reduction: It can be reduced to 4-methylphenylethanol.
Substitution: It can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), sulfonation with sulfuric acid, and halogenation with halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 4-Methylbenzoic acid.
Reduction: 4-Methylphenylethanol.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
2-(4-Methylphenyl)ethenone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is used in the development of drugs and therapeutic agents.
Industry: It is employed in the production of fragrances, flavors, and polymers.
作用机制
The mechanism of action of 2-(4-Methylphenyl)ethenone involves its interaction with various molecular targets and pathways. As an electrophilic compound, it can undergo nucleophilic addition reactions with nucleophiles such as amines and alcohols. The presence of the carbonyl group in the molecule makes it reactive towards nucleophiles, leading to the formation of various adducts and derivatives .
相似化合物的比较
2-(4-Methylphenyl)ethenone can be compared with other similar compounds, such as:
Acetophenone: The parent compound without the methyl substitution.
4-Methylacetophenone: Another name for 2-(4-Methylphenyl)ethenone.
4-Methylbenzaldehyde: Similar structure but with an aldehyde group instead of a ketone group.
The uniqueness of 2-(4-Methylphenyl)ethenone lies in its specific substitution pattern, which imparts distinct chemical and physical properties compared to its analogs .
属性
CAS 编号 |
58784-43-3 |
|---|---|
分子式 |
C9H8O |
分子量 |
132.16 g/mol |
InChI |
InChI=1S/C9H8O/c1-8-2-4-9(5-3-8)6-7-10/h2-6H,1H3 |
InChI 键 |
SDOGCQCEZASWLS-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C=C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(tert-Butylperoxy)[(1,1-diphenylethyl)peroxy]dimethylsilane](/img/structure/B14624311.png)

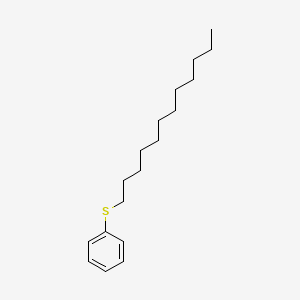
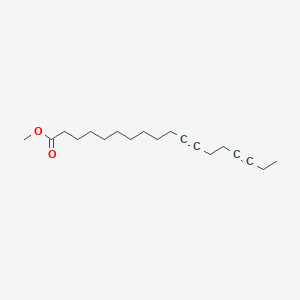
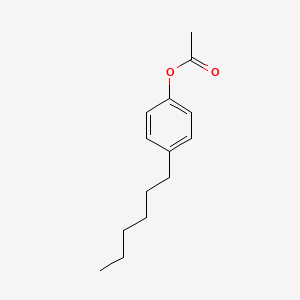
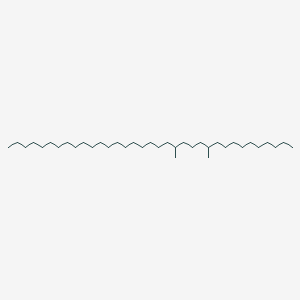
![N,N-Dimethyl-N'-(4-{[6-(trifluoromethyl)pyridin-2-yl]sulfanyl}phenyl)urea](/img/structure/B14624346.png)
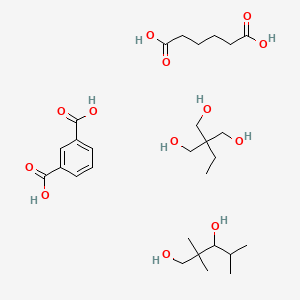
![2-[(2-Phenyl-1H-indol-3-yl)sulfanyl]propanoic acid](/img/structure/B14624351.png)
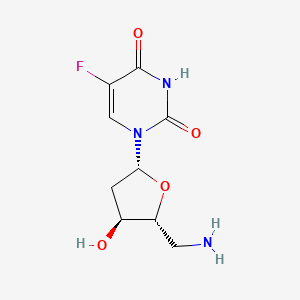
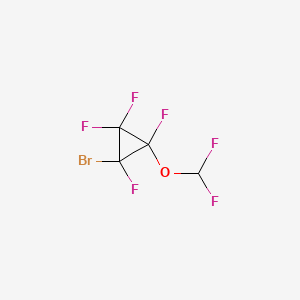
![2-(2,2,2-Trichloroethyl)-2-[3-(trifluoromethyl)phenyl]oxirane](/img/structure/B14624368.png)
